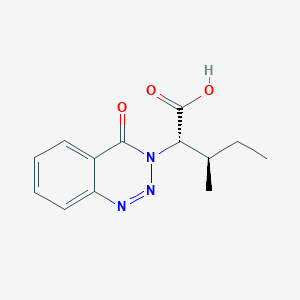

(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid

Descripción

Propiedades

IUPAC Name |

(2S,3R)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-8(2)11(13(18)19)16-12(17)9-6-4-5-7-10(9)14-15-16/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNMVFQETBLBRH-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to an amine group, with a 3-fluoro-4-methylphenyl substituent. Its molecular formula and weight contribute to its unique chemical properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 179.23 g/mol

The presence of the fluoro and methyl groups on the phenyl ring significantly influences the compound's reactivity and biological activity. The cyclopropane ring adds rigidity, which may affect how it interacts with biological targets.

N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine's mechanism of action involves binding to specific receptors or enzymes, modulating their activity, and leading to various biological effects. Preliminary studies indicate potential interactions with:

- Enzymes : Possible inhibition or activation of key metabolic pathways.

- Receptors : Binding to neurotransmitter or hormone receptors, influencing signaling pathways.

Antimicrobial Properties

Research has indicated that N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine exhibits antimicrobial activity against various pathogens. The compound has been tested in vitro against bacteria such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

Anticancer Activity

In cancer research, N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and lung cancer cells.

Case Study: Breast Cancer Cell Line (MCF-7)

A study evaluated the effect of N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine on MCF-7 cells:

- Concentration Tested : 10 µM, 25 µM, 50 µM

- Results :

- At 50 µM, a significant reduction in cell viability was observed (p < 0.01).

- Induction of apoptosis was confirmed through flow cytometry analysis.

Comparative Analysis with Similar Compounds

The biological activity of N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine can be compared with structurally similar compounds:

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| N-(3-fluoro-4-methoxyphenyl)methylcyclopropanamine | Structure | Contains a methoxy group instead of a methyl group. | Moderate antimicrobial activity. |

| N-cyclopropyl-4-fluoro-3-methoxybenzamide | Structure | Features a benzamide core instead of an amine. | Low anticancer activity. |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The benzotriazinone moiety is a key pharmacophore in several bioactive compounds. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Key Comparisons

Key Findings

Structural Similarities and Differences Benzotriazinone Core: All listed compounds share the 4-oxo-1,2,3-benzotriazin-3(4H)-yl group, which is critical for interactions with biological targets. For example, in Azinphos derivatives, this group contributes to acetylcholinesterase inhibition . Functional Groups:

- The target compound and its analog (CAS 958984-65-1) are carboxylic acids, whereas Azinphos-ethyl and -methyl are organophosphate esters. This difference significantly impacts solubility, bioavailability, and toxicity. Carboxylic acids generally exhibit higher polarity (lower XLogP3) compared to organophosphates .

Biological and Industrial Applications Azinphos Derivatives: These are potent insecticides but are highly toxic due to their organophosphate structure, which inhibits acetylcholinesterase in pests and non-target organisms . Carboxylic Acid Analogs: The target compound and its phenylpropanoic acid analog (CAS 958984-65-1) lack pesticidal data but may serve as precursors for pharmaceuticals. For instance, similar benzotriazinone-containing molecules are explored as aminopeptidase N (APN/CD13) inhibitors for cancer therapy .

Hydrogen Bonding: The carboxylic acid group in the target compound provides two hydrogen bond donors, which may improve binding specificity in enzyme interactions compared to organophosphates .

Métodos De Preparación

General Synthetic Strategy

The preparation typically involves:

- Formation of the benzotriazinone core via cyclization of appropriate o-phenylenediamine derivatives with nitrosating agents or related electrophiles.

- Coupling of the benzotriazinone intermediate with a chiral amino acid or its derivative to form the amide or related linkage.

- Control of stereochemistry at the 2-position of the pentanoic acid side chain, often by using enantiomerically pure starting materials or chiral catalysts.

Reported Synthetic Routes

While detailed synthetic protocols for this exact compound are limited in open literature, analogous preparation methods for benzotriazinone derivatives and chiral amino acid conjugates provide a reliable foundation.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of benzotriazinone intermediate | o-Phenylenediamine derivative + sodium nitrite (NaNO2) in acidic medium | Formation of benzotriazinone ring via diazotization and intramolecular cyclization |

| 2 | Preparation of chiral 3-methylpentanoic acid derivative | Enantiomerically pure (2S)-3-methylpentanoic acid or protected amino acid derivative | Ensures stereochemical integrity |

| 3 | Coupling reaction | Benzotriazinone intermediate + chiral amino acid derivative, using coupling agents like EDCI, DCC | Amide bond formation linking the two moieties |

| 4 | Deprotection and purification | Acid/base treatment, chromatography | Isolation of pure (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid |

Alternative Synthetic Approaches

- Direct N-alkylation of benzotriazinone with chiral alkyl halides under basic conditions.

- Multicomponent reactions involving aromatic diamines, nitrosating agents, and chiral acid derivatives.

- Use of enzymatic resolution or asymmetric synthesis to obtain the chiral pentanoic acid moiety.

Analytical Characterization Supporting Preparation

To confirm the successful preparation and purity of the compound, the following analytical techniques are routinely employed:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, stereochemistry | Characteristic chemical shifts for benzotriazinone protons and chiral center signals |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 261.28 consistent with C13H15N3O3 |

| Infrared (IR) Spectroscopy | Functional group identification | Bands corresponding to carboxylic acid (broad OH stretch), amide carbonyl, and aromatic ring |

| Optical Rotation Measurement | Confirmation of stereochemistry | Specific rotation consistent with (2S) configuration |

Data Summary Table for this compound

| Parameter | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C13H15N3O3 | Confirmed by elemental analysis |

| Molecular Weight | 261.28 g/mol | MS data |

| CAS Number | 1955474-34-6 | Chemical registry |

| Stereochemistry | (2S) absolute configuration | Chiral synthesis confirmed by optical rotation |

| Key Synthetic Intermediate | Benzotriazinone derivative | Prepared via diazotization of o-phenylenediamine |

| Purity | >98% (typical) | HPLC or chromatographic purification |

Research Findings and Optimization Notes

- Yield Optimization: Using mild acidic conditions for diazotization and cyclization improves benzotriazinone yield and reduces side products.

- Stereochemical Integrity: Employing enantiomerically pure starting amino acids avoids racemization during coupling.

- Coupling Efficiency: Carbodiimide-based coupling agents (e.g., EDCI) with additives like HOBt improve amide bond formation efficiency.

- Purification: Reverse-phase HPLC is effective for isolating the final compound with high purity.

Q & A

Q. Table 1: Example Reaction Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Catalyst | Pd(hfacac)₂ (2.1–3.1 mg) | 75–85% |

| Solvent | Anhydrous CH₃CN | — |

| Atmosphere | N₂ | — |

| Purification | Column chromatography (SiO₂) | 75% |

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify stereochemistry (e.g., (2S) configuration) and benzotriazinone moiety integration. For example, observe methyl group splitting (δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks via HRMS (e.g., [M+H]⁺ calculated for C₁₄H₁₆N₄O₃: 295.1154).

- Chromatography : Employ HPLC with a C18 column (gradient: 5–95% MeCN/H₂O + 0.1% TFA) to assess purity (>95%) .

Advanced: How should researchers address discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

- Root-Cause Analysis :

- Substrate Degradation : Monitor intermediates for stability (e.g., benzotriazinone ring hydrolysis under prolonged heating).

- Catalyst Loading : Adjust Pd catalyst stoichiometry (e.g., 0.5–1 mol%) to avoid over/under-catalyzed side reactions .

- Oxygen Sensitivity : Ensure rigorous nitrogen purging to prevent oxidation of Pd intermediates .

- Statistical Validation : Use Design of Experiments (DoE) to test variables (temperature, solvent ratio) and identify yield-limiting factors .

Advanced: What strategies ensure the compound’s stability during long-term storage or experimental use?

Methodological Answer:

- Temperature Control : Store at –20°C in amber vials to prevent photodegradation.

- Matrix Effects : Avoid aqueous buffers at neutral pH; use lyophilized forms for long-term storage.

- Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking. If degradation >5%, reformulate with cryoprotectants (e.g., trehalose) .

Q. Table 2: Stability Under Different Conditions

| Condition | Degradation Rate | Key Degradant Identified |

|---|---|---|

| 25°C, light exposure | 8% over 7 days | Oxidized benzotriazinone |

| –20°C, anhydrous | <1% over 6 months | None detected |

Advanced: How can stereochemical integrity be maintained during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect the (2S)-amine during coupling steps .

- Stereoselective Catalysis : Employ asymmetric hydrogenation with chiral ligands (e.g., BINAP-Pd complexes) to retain configuration .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiopure product .

Advanced: How do researchers validate the biological activity of this compound while minimizing matrix interference?

Methodological Answer:

- Matrix Preparation : Spiked recovery experiments in biological fluids (e.g., plasma) with internal standards (e.g., deuterated analogs) to quantify extraction efficiency .

- Control Experiments : Compare activity in presence/absence of co-solvents (e.g., DMSO ≤0.1% v/v) to rule out solvent effects.

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular assays (e.g., IC₅₀ determination in kinase panels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.